molecular formula C12H26 B3423766 Isododecane CAS No. 31807-55-3

Isododecane

Cat. No.: B3423766
CAS No.: 31807-55-3
M. Wt: 170.33 g/mol
InChI Key: GTJOHISYCKPIMT-UHFFFAOYSA-N
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Description

Isododecane is a synthetic hydrocarbon ingredient used as a solvent . It enhances the spreadability of products and has a weightless feel on skin . It is commonly found in many different types of beauty products, including moisturizers, makeup, and hair care products . It helps retain moisture, breaks down easily for smooth application, spreads easily on the skin without leaving a thick or greasy residue, and helps create a “matte” finish for lipstick, cheek color, and foundation .


Synthesis Analysis

This compound has long been made via petroleum resources but with increasing awareness, the industry is rapidly moving towards making plant-based and natural this compound. This is achieved by converting starch and sugar residues and forestry waste into isobutene .


Molecular Structure Analysis

This compound is a synthetic aliphatic hydrocarbon with a branched structure . It is a branched chain of twelve carbons and twenty-six hydrocarbons . The molecular formula of this compound is C12H26 .


Chemical Reactions Analysis

This compound is an important component in developing surrogate fuel mixtures for conventional and alternative jet fuels . A compact mechanism for iso-dodecane has been developed and validated against available experimental data over a wide range of pressures and equivalence ratios .


Physical and Chemical Properties Analysis

This compound is a clear, colorless, volatile, and odorless liquid . It provides a light, non-oily feel with little residue and excellent solvency . The physical properties of this compound include a molecular weight of 170.34, boiling point of 177℃, density at 15℃ of 0.750 g/cm3, molten viscosity of 1.35 mm2/s, latent heat of evaporation of 272 J/g, specific heat at 20℃ of 2.1935 J/g℃, and flash point of 48℃ .

Scientific Research Applications

1. Indoor Air Quality Monitoring

Isododecane is a significant pollutant in oil painting studios, especially when odorless thinner is used instead of turpentine oil. A study by Cheng, Huang, and Chuang (2019) utilized a needle trap sampler (NTS) to monitor indoor volatile organic compounds (VOCs) including this compound. The NTS proved to be a dependable alternative for monitoring indoor air quality in such environments (Cheng, Huang, & Chuang, 2019).

2. Hydroisomerization in Fuel Processing

Tian and Chen (2014) investigated the use of nickel phosphide catalysts supported on SAPO-11 for hydroisomerization of n-dodecane, aiming to enhance this compound selectivity. The research indicated that a balance between medium strength acid sites and nickel sites was crucial for optimal n-dodecane conversion and this compound selectivity, achieving a yield of about 65% under certain conditions (Tian & Chen, 2014).

3. Investigation of Diffusive Burning Behavior

Mishra and Wehrstedt (2015) studied the impact of this compound as a diluent on the burning behavior of peroxy-fuels. The research focused on the dampening of energetic properties and blending proportions of this compound, finding that higher diluent proportions led to reduced mass burning rates and flame lengths (Mishra & Wehrstedt, 2015).

4. Extraction and Separation in Liquid-Liquid Systems

The separation of pyrrole from this compound using ionic liquids was studied by Chan, Hizaddin, and Anantharaj (2015). The research aimed at denitrification of diesel oil and evaluated the effectiveness of ionic liquids in extracting nitrogen compounds from a model diesel compound, this compound. The results offered insights into optimizing liquid-liquid extraction processes for cleaner fuel production (Chan, Hizaddin, & Anantharaj, 2015).

Mechanism of Action

. Despite extensive searches, specific information about the mechanism of action of 2-Methylundecane is not readily available. However, we can discuss some general aspects based on its chemical properties and general knowledge of similar compounds.

Pharmacokinetics

Based on its chemical structure, we can infer that it is likely to be lipophilic and could distribute widely in the body, particularly in fatty tissues

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 2-Methylundecane. For instance, its volatility could increase with temperature, potentially affecting its distribution and action .

Future Directions

With increasing awareness, the industry is rapidly moving towards making plant-based and natural isododecane . This is achieved by converting starch and sugar residues and forestry waste into isobutene .

Properties

IUPAC Name

2-methylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJOHISYCKPIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873241
Record name 2-Methylundecane
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Molecular Weight

170.33 g/mol
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CAS No.

7045-71-8, 31807-55-3
Record name 2-Methylundecane
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Record name Isododecane
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Synthesis routes and methods I

Procedure details

24 g of helio fast blue HG (C.I. no. 74160), 6 g of a copolymer formed from 75% of lauryl methacrylate and 25% of isobutyl methacrylate with a molecular weight of 150 000, and 210 g of isododecane are mixed for 10 hours using a bead vibrating mill. 100 g of the dispersion obtained are diluted with 100 g of isododecane and reacted with vigorous stirring over a period of 30 minutes at 25° C. with a mixture of 4.5 g of isobutyl cyanoacrylate and 1.5 g of allyl cyanoacrylate. The dispersion was stirred for a further 2 hours at 25° C., then centrifuged and the isolated solid matter was washed with isododecane, centrifuged again and dried. 30 g of coated blue pigment are obtained.
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Synthesis routes and methods II

Procedure details

300.0 g Lial® 123 (isododecanol from Sasol) and 18.0 g trifluoromethanesulfonic acid (50% by weight in water) were introduced into a distillation apparatus and heated for 1.5 h to 240° C. The organic phase of the distillate obtained (171.9 g) was dried over sodium sulfate and the product was isolated by filtration). The product then contained 91.5% isododecene, 7.5% Lial® 123 and 1.0% didodecyl ether (GC analysis).
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Synthesis routes and methods III

Procedure details

436 g of the succinic acid ester prepared in this manner are dissolved in 1200 g of dichloroethane. 160 g of a macroporous styrene bead polymer crosslinked with 8 % of divinyl benzene (obtained by bead polymerisation of styrene and divinyl benzene in the presence of 60 % by weight of isododecane based on the sum total of monomers) are swollen in this solution over a period of 30 minutes at 60° C, 100 g of concentrated sulphuric acid are then added dropwise with stirring over a period of 3 hours. After stirring the reaction mixture for 20 hours at reflux temperature, the reaction product is separated off. The product is freed form adherent dichloroethane by suspending it in 10 % aqueous ammonia solution and azeotropic destillation as is described in Example 1. The polymer is then heated for 10 hours to 180° C with 40 % sodium hydroxide solution in an autoclave. After the sodium hydroxide has been washed out, 585 ml of a weakly basic anion exchanger are obtained with an acid binding capacity of 2,72 Val/1 for N/10 hydrochloric acid and a nitrogen content of 10,9 % in the dry material.
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succinic acid ester
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: [, , , ] Isododecane (also known as 2,2,4,6,6-Pentamethylheptane) has a molecular formula of C12H26 and a molecular weight of 170.34 g/mol.

A: [] Yes, this compound is an effective solvent for certain organogelators, like butane 1,2,3,4-tetracarboxamides. The rheological properties of the resulting gels are influenced by factors such as the organogelator's chemical structure, concentration, and applied shear forces.

A: [] While not a catalyst itself, this compound is frequently used as a solvent in reactions involving catalysts. For example, in a study exploring the catalytic conversion of prenol to isoprene, this compound demonstrated high selectivity for isoprene production when paired with a molybdenum complex catalyst (Molyvan L).

A: [] There is limited information available within these research papers regarding the use of computational chemistry and modeling techniques specifically for this compound.

A: [, , ] The branched structure of this compound contributes to its superior collecting ability in coal flotation compared to linear alkanes like dodecane. This difference arises from the higher contact angle and wetting heat this compound exhibits with coal, enhancing its ability to render the coal surface hydrophobic.

A: [, ] The provided research papers primarily discuss this compound as a solvent and do not delve into specific details regarding its stability under various conditions or formulation strategies for improved stability, solubility, or bioavailability.

A: [] The provided research papers do not delve into the pharmacokinetics or pharmacodynamics of this compound, as its primary applications discussed are in fields like coal flotation and as a solvent.

A: [] The provided research papers do not discuss in vitro or in vivo efficacy studies for this compound, as its application is primarily as a solvent and not as a therapeutic agent.

A: [] The concept of resistance and cross-resistance is not applicable to this compound within the context of these research papers, as it is primarily utilized as a solvent and not as a drug or therapeutic agent.

A: [] While one study mentions potential allergic contact cheilitis related to a lipstick containing this compound [], the research papers primarily focus on this compound's industrial applications. It's crucial to consult relevant safety data sheets for comprehensive toxicological information.

A: [] Drug delivery and targeting strategies are not discussed in these papers as this compound's primary focus is on its use in areas like coal flotation and as a solvent, not as a component of drug delivery systems.

A: [] No information is provided in these research papers concerning biomarkers or diagnostics related to this compound exposure or effects.

A: [, , ] Researchers utilize various analytical techniques to investigate this compound's interaction with coal. These methods include contact angle measurements, wetting heat analysis, and Infrared (IR) spectroscopy. These techniques help elucidate the extent of hydrophobicity imparted by this compound on the coal surface.

A: [] this compound is an effective solvent for Di-2-ethylhexyl phosphoric acid, commonly used in extraction processes.

A: [] These research papers do not specifically focus on the validation of analytical methods for quantifying or characterizing this compound.

A: [] Information on quality control and assurance procedures specific to this compound production and application is not provided in these research papers.

A: [] The research papers do not discuss the potential immunogenicity or immunological responses elicited by this compound.

ANone: The interaction of this compound with drug transporters is not addressed in the provided research papers.

ANone: These research papers do not provide information on whether this compound induces or inhibits drug-metabolizing enzymes.

ANone: Limited information is available on the biocompatibility and biodegradability of this compound within these research papers.

A: [] Yes, the research papers explore alternatives to this compound in various applications. For instance, in the development of surrogate mixtures for algal-based hydrotreated renewable diesel, researchers investigated alternatives like 2-methyloctane, 2-methylnonane, and isooctane to match the physical properties of the fuel.

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